![molecular formula C9H10N2O B021195 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one CAS No. 168080-43-1](/img/structure/B21195.png)
1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one
Overview
Description
1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one is a chemical compound with the molecular formula C9H11N3O . It is a part of the benzodiazepine family, which has various therapeutic applications and is used in the synthesis of a wide range of pharmaceutically active analogues .
Synthesis Analysis
The synthesis of 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one has been described in several studies. One method involves the use of polystyrene resin as a starting material and 4-chloro-2-fluoro-5-nitrobenzoic acid as a key synthon . Another study describes an efficient heteropolyacid-catalyzed procedure for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives .Molecular Structure Analysis
The molecular structure of 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one can be inferred from its molecular structure. It has a molecular weight of 162.19 . More detailed properties such as melting point and spectral data can be obtained through experimental analysis .Scientific Research Applications
Facile Synthesis
The compound can be synthesized via cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides . This method provides rapid access to 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-one derivatives with up to 95% yield . The process features mild reaction conditions and easy handling, making it suitable for scalable synthesis .
Anticancer Activity
Some derivatives of the compound have shown potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells . These compounds were more selective for the MCF-7 cells, with one of them being the most potent compound (IC 50 = 15 µM) of the series . They induced cell cycle arrest in the G2/M phase and displayed limited toxicity against the noncancerous breast cell line, MCF-10A .
Antiviral Activity
A novel AAK1 inhibitor, which is a derivative of the compound, demonstrates significant efficacy in suppressing SARS-CoV-2 infection . This suggests that it holds promise as a potential candidate for developing novel antiviral drugs against SARS-CoV-2 and other coronavirus infections .
Drug Development
The compound’s structure and properties make it a valuable scaffold in drug development. Its derivatives can be synthesized and modified to target specific biological activities, such as anticancer and antiviral effects .
Biological Evaluation
The compound and its derivatives can be used in biological evaluation studies. For instance, they can be used to study cell cycle progression, cytotoxicity, and the efficacy of potential antiviral drugs .
Chemical Research
The compound is used in chemical research, particularly in the development and testing of new synthetic methodologies . Its derivatives can be synthesized using various methods, providing opportunities for exploring and optimizing chemical reactions .
Future Directions
The future directions for research on 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one could involve further exploration of its synthesis, reactions, and potential applications. For instance, it could be interesting to investigate its potential as a pharmacophore in the development of new drugs . Additionally, further studies could focus on improving the efficiency and environmental friendliness of its synthesis .
properties
IUPAC Name |
1,2,4,5-tetrahydro-1,4-benzodiazepin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-6-10-8-4-2-1-3-7(8)5-11-9/h1-4,10H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCUQJVYYWANPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625179 | |
Record name | 1,2,4,5-Tetrahydro-3H-1,4-benzodiazepin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one | |
CAS RN |
168080-43-1 | |
Record name | 1,2,4,5-Tetrahydro-3H-1,4-benzodiazepin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 168080-43-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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